molecular formula C14H19N3O4S B10987395 N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-phenyl-L-alaninamide

N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-phenyl-L-alaninamide

Cat. No.: B10987395
M. Wt: 325.39 g/mol
InChI Key: UYFNKXUCKDPEFS-NUHJPDEHSA-N
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Description

N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-phenyl-L-alaninamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a sulfone group, a thiophene ring, and an amide linkage, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-phenyl-L-alaninamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the sulfone group: The thiophene ring is oxidized to introduce the sulfone group.

    Amide bond formation: The sulfone-containing thiophene is then coupled with N-phenyl-L-alaninamide under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-phenyl-L-alaninamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be further oxidized under strong oxidizing conditions.

    Reduction: The sulfone group can be reduced to a sulfide under reducing conditions.

    Substitution: The amide linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the sulfone group can yield sulfides.

Scientific Research Applications

N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-phenyl-L-alaninamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N2-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-phenyl-L-alaninamide involves its interaction with specific molecular targets. For instance, it has been shown to activate G protein-gated inwardly-rectifying potassium (GIRK) channels . This activation modulates cellular excitability and has implications for conditions such as pain, epilepsy, and anxiety.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-phenyl-L-alaninamide is unique due to its specific combination of a sulfone group, a thiophene ring, and an amide linkage. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C14H19N3O4S

Molecular Weight

325.39 g/mol

IUPAC Name

(2S)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-phenylpropanamide

InChI

InChI=1S/C14H19N3O4S/c1-10(13(18)16-11-5-3-2-4-6-11)15-14(19)17-12-7-8-22(20,21)9-12/h2-6,10,12H,7-9H2,1H3,(H,16,18)(H2,15,17,19)/t10-,12?/m0/s1

InChI Key

UYFNKXUCKDPEFS-NUHJPDEHSA-N

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=CC=C1)NC(=O)NC2CCS(=O)(=O)C2

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1)NC(=O)NC2CCS(=O)(=O)C2

Origin of Product

United States

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